

# Padnarsertib clinical trial results comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Padnarsertib

CAS No.: 1643913-93-2

Cat. No.: S531886

Get Quote

## Padnarsertib (KPT-9274) Overview

**Padnarsertib** is an investigational, orally bioavailable small molecule drug. Its key characteristics are summarized in the table below.

Feature	Description
Drug Type	Small molecule [1]
Mechanism of Action	Dual inhibitor of <b>PAK4</b> (Serine/threonine-protein kinase PAK4) and <b>NAMPT</b> (Nicotinamide phosphoribosyltransferase) [1] [2] [3]
Primary Molecular Targets	PAK4 (IC <sub>50</sub> < 100 nM) and NAMPT (IC <sub>50</sub> = 120 nM) [2] [3]
Highest Development Phase	Phase 2 (for Solid Tumors) [1]
Route of Administration	Oral [2] [3]

## Current Clinical Trial Status and Available Data

The clinical development of **Padnarsertib** involves several oncology indications, though available results are limited.

## Clinical Development Status

The following table outlines the known clinical trial statuses across different indications. It is important to note that this information is primarily sourced from clinical trial registries and company announcements; detailed results from most of these studies are not yet publicly available.

Indication	Highest Phase	Status / Notes
Solid Tumor	Phase 2 [1]	Status unknown [1]
Relapsing Acute Myeloid Leukemia	Phase 1 [1]	A Phase 1 trial (NCT05394558) was <b>suspended</b> ; no reason was disclosed [4].
Advanced Malignant Solid Neoplasm	Phase 1 [1]	-
Non-Hodgkin Lymphoma	Phase 1 [1]	A Phase 1 trial (NCT02702492) has been <b>terminated</b> [5] [3].
Unresectable Melanoma	Phase 1 [1]	-
Rhabdomyosarcoma & Ewing Sarcoma	Preclinical / Designation Stage	Granted <b>Orphan Drug</b> and <b>Rare Pediatric Disease Designation</b> by FDA in 2024 [6].

## Available Efficacy and Safety Data

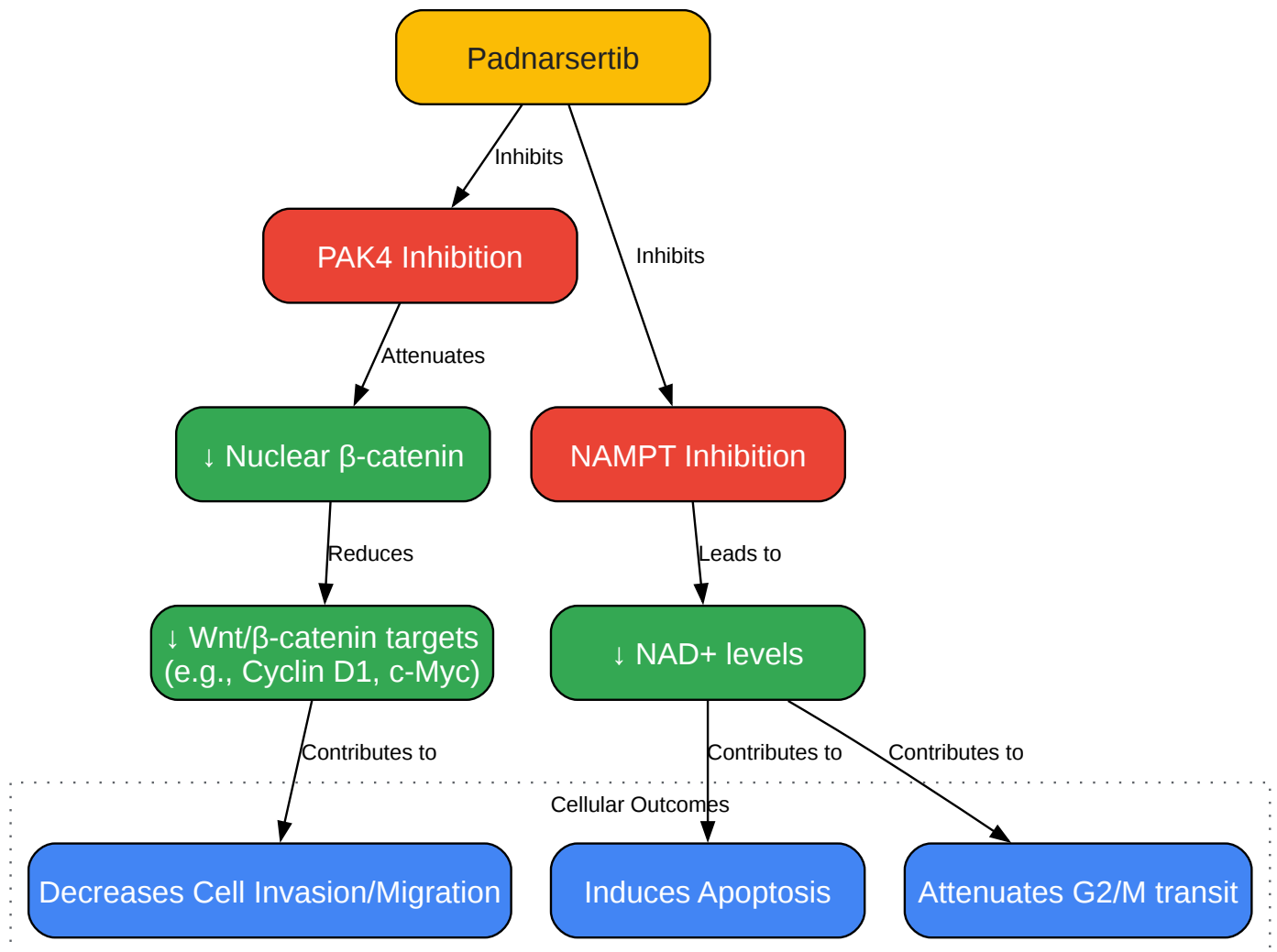
Publicly available data on **Padnarsertib**'s efficacy and safety in humans is very limited. The information below comes from early-stage investigations:

- **Preclinical In Vivo Data:** In a 786-O human renal cell carcinoma (RCC) xenograft model, **Padnarsertib** administration led to dose-dependent inhibition of tumor growth with no apparent toxicity reported [2] [3].

- **Veterinary Trial Data:** In a dose-finding study in dogs with spontaneous tumors, a dose of 4 mg/kg was well tolerated. The maximum tolerated dose (MTD) was established at 4.5 mg/kg, with one dog experiencing severe adverse events including vomiting, diarrhea, collapse, anemia, and thrombocytopenia [1].
- **Clinical Trial Status:** As noted in the tables above, several early-phase human trials have been terminated or suspended, though specific results or reasons have not been made public [5] [4] [3].

## Mechanism of Action and Experimental Analysis

The following diagram illustrates the proposed dual mechanism of action of **Padnarsertib** and its downstream effects, based on preclinical research.



Click to download full resolution via product page

## Associated Experimental Protocols

Preclinical studies investigating **Padnarsertib**'s effects on cancer cells often use the following methodologies [3]:

- **In Vitro Cell Migration and Invasion Assays**
  - **Method:** Transwell chamber assays.
  - **Procedure:** Cells are seeded on a porous membrane (coated with Matrigel for invasion assays). **Padnarsertib** is added to the culture medium. After incubation (e.g., 12-20 hours), cells that migrate/invade through the membrane are fixed, stained, and counted under a microscope.
  - **Typical Concentrations:** 1µM and 5µM.
- **In Vivo Xenograft Models**
  - **Method:** Human cancer cells are implanted subcutaneously into immunodeficient mice.
  - **Treatment:** Mice are administered **Padnarsertib** via oral gavage.
  - **Typical Doses:** 100 mg/kg and 200 mg/kg.
  - **Endpoint:** Measurement of tumor volume over time to assess growth inhibition.

## Conclusion

In summary, while **Padnarsertib** represents a novel first-in-class dual-inhibitor approach, its clinical development is still in early stages. The most reliable current information pertains to its mechanism of action and preclinical profile. For definitive clinical trial results comparing its performance to other agents, the scientific community is still awaiting detailed publications and data releases from later-phase clinical studies.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Padnarsertib - Drug Targets, Indications, Patents [synapse.patsnap.com]

2. Padnarsertib (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]
3. Padnarsertib (KPT 9274) | NAMPT inhibitor | Mechanism [selleckchem.com]
4. Pipeline Moves: Advancement prospects halt for refractory ... [clinicaltrialsarena.com]
5. : Uses, Interactions, Mechanism of... | DrugBank Online Padnarsertib [go.drugbank.com]
6. Karyopharm Announces Preliminary Unaudited 2024 ... [investors.karyopharm.com]

To cite this document: Smolecule. [Padnarsertib clinical trial results comparison]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b531886#padnarsertib-clinical-trial-results-comparison]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com